molecular formula C22H13FN2OS3 B15019503 4-(4-Fluorophenyl)-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile

4-(4-Fluorophenyl)-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B15019503
M. Wt: 436.6 g/mol
InChI Key: PCUUBMDHVSPNLY-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with fluorophenyl, thiophenyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the fluorophenyl and thiophenyl groups through electrophilic aromatic substitution or cross-coupling reactions.

    Addition of the Carbonitrile Group: This can be done using cyanation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl groups.

    Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.

    Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

Medicine

The compound may have potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carboxamide
  • 4-(4-Fluorophenyl)-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-methanol

Uniqueness

The unique combination of fluorophenyl, thiophenyl, and carbonitrile groups in the compound provides distinct chemical properties that may not be present in similar compounds. This could result in unique reactivity, biological activity, or physical properties.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C22H13FN2OS3

Molecular Weight

436.6 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-6-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C22H13FN2OS3/c23-15-7-5-14(6-8-15)16-11-18(20-3-1-9-27-20)25-22(17(16)12-24)29-13-19(26)21-4-2-10-28-21/h1-11H,13H2

InChI Key

PCUUBMDHVSPNLY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)F)C#N)SCC(=O)C4=CC=CS4

Origin of Product

United States

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